![molecular formula C44H24Br4CoN4 B13651734 (SP-4-1)-[5,10,15,20-Tetrakis(4-bromophenyl)-21H,23H-porphinato(2-)-|EN21,|EN22,|EN23,|EN24]cobalt](/img/structure/B13651734.png)
(SP-4-1)-[5,10,15,20-Tetrakis(4-bromophenyl)-21H,23H-porphinato(2-)-|EN21,|EN22,|EN23,|EN24]cobalt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(SP-4-1)-[5,10,15,20-Tetrakis(4-bromophenyl)-21H,23H-porphinato(2-)-|EN21,|EN22,|EN23,|EN24]cobalt is a cobalt complex of a porphyrin derivative. Porphyrins are large, conjugated cyclic molecules that play a crucial role in various biological systems, such as hemoglobin and chlorophyll. This specific compound is of interest due to its unique structural and electronic properties, making it valuable in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (SP-4-1)-[5,10,15,20-Tetrakis(4-bromophenyl)-21H,23H-porphinato(2-)-|EN21,|EN22,|EN23,|EN24]cobalt typically involves the following steps:
Synthesis of the Porphyrin Ligand: The porphyrin ligand, 5,10,15,20-Tetrakis(4-bromophenyl)porphyrin, is synthesized through a condensation reaction of pyrrole and 4-bromobenzaldehyde under acidic conditions.
Metalation: The synthesized porphyrin ligand is then reacted with a cobalt salt, such as cobalt(II) acetate, in a suitable solvent like chloroform or methanol. The reaction is typically carried out under reflux conditions to ensure complete metalation.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: These reactors are used to carry out the condensation and metalation reactions efficiently.
Purification: The crude product is purified using techniques such as column chromatography or recrystallization to obtain the desired compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
(SP-4-1)-[5,10,15,20-Tetrakis(4-bromophenyl)-21H,23H-porphinato(2-)-|EN21,|EN22,|EN23,|EN24]cobalt undergoes various chemical reactions, including:
Oxidation: The cobalt center can undergo oxidation reactions, forming higher oxidation states.
Reduction: The compound can be reduced back to its lower oxidation states.
Substitution: The bromine atoms on the phenyl rings can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride or hydrazine are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed depend on the type of reaction. For example:
Oxidation: Higher oxidation state cobalt complexes.
Reduction: Lower oxidation state cobalt complexes.
Substitution: Derivatives with different functional groups replacing the bromine atoms.
Applications De Recherche Scientifique
(SP-4-1)-[5,10,15,20-Tetrakis(4-bromophenyl)-21H,23H-porphinato(2-)-|EN21,|EN22,|EN23,|EN24]cobalt has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in various organic reactions, including oxidation and reduction reactions.
Biology: Studied for its potential use in photodynamic therapy for cancer treatment due to its ability to generate reactive oxygen species upon light irradiation.
Medicine: Investigated for its antimicrobial properties and potential use in drug delivery systems.
Industry: Employed in the development of sensors and electronic devices due to its unique electronic properties.
Mécanisme D'action
The mechanism by which (SP-4-1)-[5,10,15,20-Tetrakis(4-bromophenyl)-21H,23H-porphinato(2-)-|EN21,|EN22,|EN23,|EN24]cobalt exerts its effects involves:
Catalysis: The cobalt center acts as a catalytic site, facilitating various chemical reactions by providing an alternative reaction pathway with lower activation energy.
Photodynamic Therapy: Upon light irradiation, the compound generates reactive oxygen species, which can induce cell death in cancer cells.
Antimicrobial Action: The compound interacts with microbial cell membranes, disrupting their integrity and leading to cell death.
Comparaison Avec Des Composés Similaires
Similar Compounds
5,10,15,20-Tetrakis(4-aminophenyl)porphyrin-Co(II): Similar structure but with amino groups instead of bromine atoms.
5,10,15,20-Tetrakis(4-carboxyphenyl)porphyrin-Co(II): Contains carboxyl groups instead of bromine atoms.
5,10,15,20-Tetrakis(4-methoxyphenyl)porphyrin-Co(II): Features methoxy groups instead of bromine atoms.
Uniqueness
(SP-4-1)-[5,10,15,20-Tetrakis(4-bromophenyl)-21H,23H-porphinato(2-)-|EN21,|EN22,|EN23,|EN24]cobalt is unique due to the presence of bromine atoms, which can be further functionalized to create a wide range of derivatives. This versatility makes it valuable in various applications, from catalysis to medical research.
Propriétés
Formule moléculaire |
C44H24Br4CoN4 |
|---|---|
Poids moléculaire |
987.2 g/mol |
Nom IUPAC |
cobalt(2+);5,10,15,20-tetrakis(4-bromophenyl)porphyrin-22,24-diide |
InChI |
InChI=1S/C44H24Br4N4.Co/c45-29-9-1-25(2-10-29)41-33-17-19-35(49-33)42(26-3-11-30(46)12-4-26)37-21-23-39(51-37)44(28-7-15-32(48)16-8-28)40-24-22-38(52-40)43(36-20-18-34(41)50-36)27-5-13-31(47)14-6-27;/h1-24H;/q-2;+2 |
Clé InChI |
SLJBYTVIYCSFCQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C2=C3C=CC(=C(C4=NC(=C(C5=CC=C([N-]5)C(=C6C=CC2=N6)C7=CC=C(C=C7)Br)C8=CC=C(C=C8)Br)C=C4)C9=CC=C(C=C9)Br)[N-]3)Br.[Co+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![6-Bromo-3-phenylbenzo[c]isoxazole](/img/structure/B13651665.png)

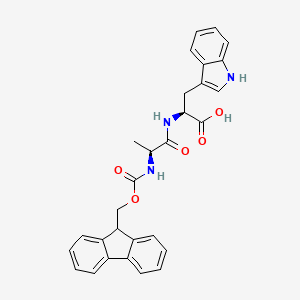
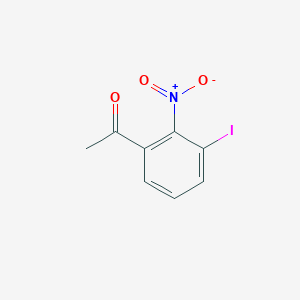
![Potassium trifluoro[2-fluoro-5-(trifluoromethyl)phenyl]boranuide](/img/structure/B13651684.png)
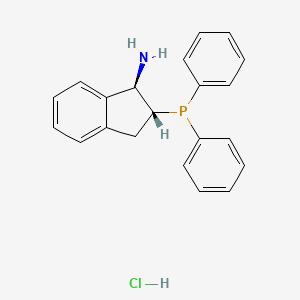
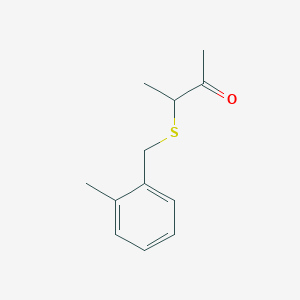
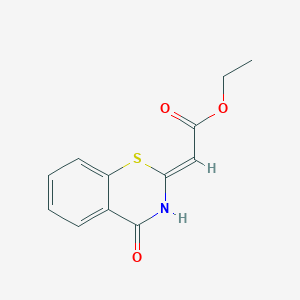
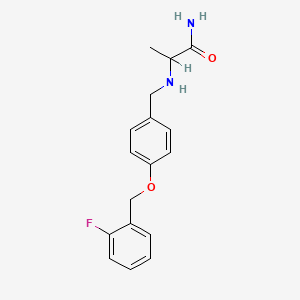
![1-Cyclopropyl-2-(5,6-dimethyl-1h-benzo[d]imidazol-1-yl)ethan-1-amine](/img/structure/B13651715.png)
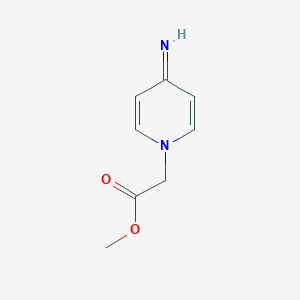
![Dichlorotitanium;[5-[hydroxy(dinaphthalen-1-yl)methyl]-2,2-dimethyl-1,3-dioxolan-4-yl]-dinaphthalen-1-ylmethanol](/img/structure/B13651722.png)
